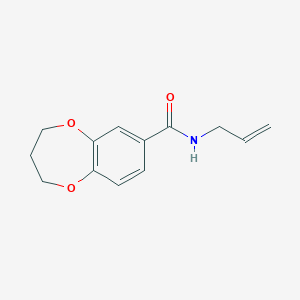![molecular formula C16H15N3O B7465287 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7465287.png)
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been widely used in scientific research due to its unique properties. This compound has been found to have potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用机制
The mechanism of action of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. Additionally, this compound has been found to inhibit the activity of various enzymes, including topoisomerase IIα, cyclin-dependent kinases, and GSK-3β.
Biochemical and Physiological Effects:
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one has been found to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In Alzheimer's disease research, this compound has been found to reduce the accumulation of amyloid β-peptide and improve cognitive function. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
实验室实验的优点和局限性
The advantages of using 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent therapeutic effects, its ability to modulate various signaling pathways, and its low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water, its high cost, and the need for specialized equipment and expertise for its synthesis.
未来方向
There are several future directions for the research on 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one. One direction is to explore the potential therapeutic applications of this compound in other diseases, including diabetes, cardiovascular disease, and inflammatory diseases. Another direction is to investigate the mechanism of action of this compound in more detail, with the aim of identifying new targets for drug development. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved therapeutic properties.
合成方法
The synthesis of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one is a multi-step process that involves the reaction of various chemical reagents. The first step involves the preparation of 2-aminopyridine, which is then reacted with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)pyridine. The next step involves the reaction of 2-(2-chloroacetyl)pyridine with N-methylaniline to form 2-[(N-methylanilino)methyl]pyridine. Finally, the reaction of 2-[(N-methylanilino)methyl]pyridine with 2-cyanoacetamide in the presence of a base results in the formation of 2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one.
科学研究应用
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In Alzheimer's disease research, this compound has been shown to reduce the accumulation of amyloid β-peptide and improve cognitive function. In Parkinson's disease research, this compound has been found to protect dopaminergic neurons from oxidative stress and improve motor function.
属性
IUPAC Name |
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-18(14-7-3-2-4-8-14)12-13-11-16(20)19-10-6-5-9-15(19)17-13/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAISGSOMUCDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=O)N2C=CC=CC2=N1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(N-methylanilino)methyl]pyrido[1,2-a]pyrimidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Carbamoylbicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B7465206.png)






![4-[(5-Bromothiophen-3-yl)methyl]morpholine](/img/structure/B7465256.png)

![N-[1-(4-fluorophenyl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7465272.png)

![3-cyano-N-[1-(4-fluorophenyl)ethyl]-N-methylbenzamide](/img/structure/B7465279.png)

![1-[4-(2-Fluorophenyl)sulfonylpiperazin-1-yl]-2-(3-methylpiperidin-1-yl)ethanone](/img/structure/B7465296.png)